molecular formula C20H19FN2O2 B2607998 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941909-74-6

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2607998
CAS No.: 941909-74-6
M. Wt: 338.382
InChI Key: GXYAICOLMFGVQJ-UHFFFAOYSA-N
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Description

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound, with the molecular formula C20H19FN2O2, is known for its unique chemical structure, which combines a quinoline core with a morpholine ring and a fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a therapeutic agent due to its unique chemical structure.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for its targets, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds share a similar quinoline core with fluorine substitution, known for their antibacterial activity.

    Morpholine Derivatives: Compounds with a morpholine ring, used in various pharmaceutical applications.

Uniqueness

4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is unique due to its combination of a quinoline core, fluorobenzyl group, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[8-[(3-fluorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-5-1-3-15(13-17)14-25-18-6-2-4-16-7-8-19(22-20(16)18)23-9-11-24-12-10-23/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYAICOLMFGVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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